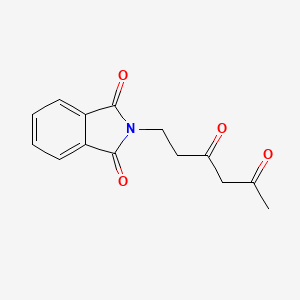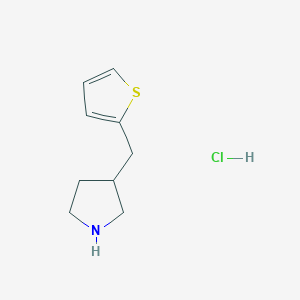
3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride
説明
3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride, or 3-TPMP-HCl, is a synthetic compound that belongs to the class of thiophene-containing heterocyclic compounds. It has a wide range of applications in the fields of scientific research, particularly in the areas of biochemistry and pharmacology. 3-TPMP-HCl is also known as 2-thiophen-3-ylmethylpyrrolidine hydrochloride and is a common building block for the synthesis of various organic compounds.
科学的研究の応用
Pyrrolidine Derivatives in Drug Discovery
The pyrrolidine scaffold, including its derivatives like 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride, has been extensively utilized in medicinal chemistry for developing treatments for various human diseases. This interest stems from pyrrolidine's ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the molecule's stereochemistry, and increase three-dimensional coverage through a phenomenon called “pseudorotation”. Studies highlight the structural versatility of pyrrolidine in enhancing drug selectivity and biological activity, offering a comprehensive understanding of the stereochemical impact on the pharmacological profile of drug candidates (Li Petri et al., 2021).
Thiophene Analogues in Carcinogenic Evaluation
Thiophene, a core component of 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride, has been evaluated for its potential carcinogenicity, reflecting the broader implications of thiophene derivatives in health and safety research. The synthesis and evaluation of thiophene analogues of known carcinogens have provided insight into the possible health risks associated with such compounds. These studies are vital for understanding the carcinogenic potential of new thiophene-containing molecules, including 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride (Ashby et al., 1978).
Desulfurization and Reactivity Studies on Thiophene Derivatives
Research on the reactivity of thiophene derivatives on palladium surfaces sheds light on the fundamental processes of desulfurization, deoxygenation, and denitrogenation, essential for chemical synthesis and environmental remediation. These studies provide valuable insights into the chemical behavior of thiophene compounds, including 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride, under various conditions, highlighting their potential in industrial applications (Caldwell & Land, 1997).
Thiophene Structure-Activity Relationships
Investigations into the structure-activity relationships (SAR) of thiophene derivatives contribute to our understanding of their biological activities and therapeutic potentials. By examining the therapeutic properties of various thiophene compounds, researchers can identify the functional roles of thiophene moieties in biological systems, facilitating the design of more effective and safer drugs. This research underpins the development of thiophene-containing compounds for diverse therapeutic applications, including those related to 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride (Drehsen & Engel, 1983).
特性
IUPAC Name |
3-(thiophen-2-ylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-9(11-5-1)6-8-3-4-10-7-8;/h1-2,5,8,10H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBXNGWAYGDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B1445680.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)
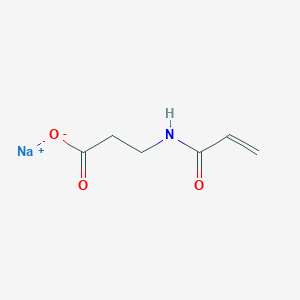
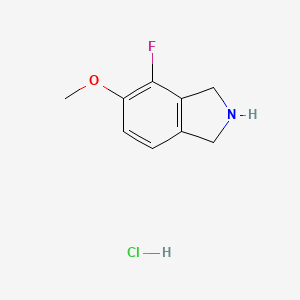
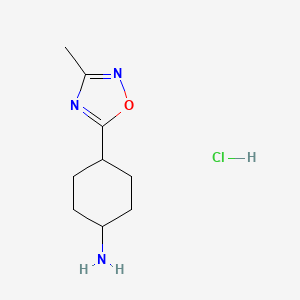


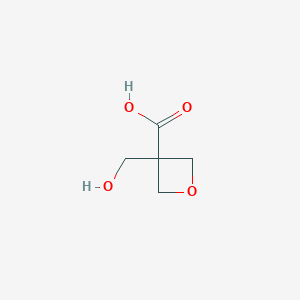
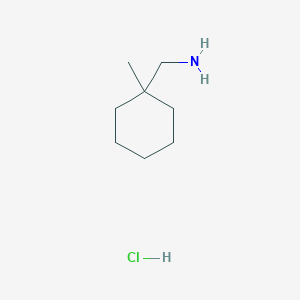
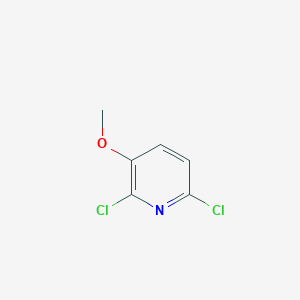

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B1445697.png)
